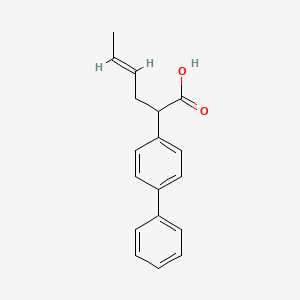

Xenyhexenic Acid

Descripción

Xenyhexenic Acid (INN: this compound) is a synthetic anti-lipid agent with the molecular formula C₁₈H₁₈O₂ and CAS number 95040-85-0. It is regulated as an active pharmaceutical ingredient (API) under the U.S. FDA, with the unique identifier 4293LHY68W . Structurally, it belongs to the class of biarylacetic acids, synthesized via palladium-catalyzed cross-coupling reactions involving zwitterionic synthons derived from halobenzyl sulfones . Its primary therapeutic application involves modulating lipid metabolism, though specific indications remain unclassified in certain regulatory frameworks . Globally, it is categorized under HS code 29163900 and SITC 51379, reflecting its chemical and trade classifications .

Structure

3D Structure

Propiedades

Número CAS |

94886-45-0 |

|---|---|

Fórmula molecular |

C18H18O2 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

Clave InChI |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

SMILES isomérico |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

SMILES canónico |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Xenyhexenic acid can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of biphenyl with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Search Results Analysis

The provided sources discuss general chemical reaction principles, catalytic processes, and reaction optimization methods, but none reference "Xenyhexenic Acid." Key topics covered include:

Speculative Scenarios

-

Nomenclature Error : The compound name may be misspelled or misrepresented (e.g., "Xenyhexenic" vs. an IUPAC name).

-

Undiscovered or Proprietary Compound : The compound might be under active research or patented, with data not yet published.

-

Fictional or Hypothetical Entity : The name may refer to a theoretical structure not yet synthesized.

Recommendations for Further Research

To address this gap, consider:

-

Verify the compound name using IUPAC nomenclature tools or structural databases (e.g., PubChem, SciFinder).

-

Explore analogous compounds with similar functional groups (e.g., hexenoic acids, xenon-containing organics).

-

Review recent patents for proprietary chemicals not yet disclosed in public literature.

Data Table: Related Acidic Compounds

For context, below are properties of structurally similar acids:

| Compound Name | Formula | Key Reactions | Reference |

|---|---|---|---|

| Hexanoic Acid | Esterification, neutralization | ||

| Xenon Hexafluoride | Hydrolysis, redox with metals | N/A | |

| Acrylic Acid | Polymerization, nucleophilic acyl substitution |

Aplicaciones Científicas De Investigación

Xenyhexenic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism by which xenyhexenic acid exerts its effects involves the inhibition of enzymes involved in lipid metabolism. It targets pathways that regulate cholesterol and lipid levels in the body, thereby reducing hypercholesterolemia and hyperlipemia . The exact molecular targets include enzymes like HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings

Mechanistic Divergence :

- This compound’s anti-lipid action is distinct from statins (e.g., Cerivastatin), which inhibit cholesterol synthesis via HMG-CoA reductase. This compound’s exact mechanism remains unspecified but likely targets lipid oxidation or transport .

- Unlike Dehydroacetic Acid (a preservative), this compound lacks lactone rings, emphasizing its role as a therapeutic rather than a stabilizer .

Synthetic Complexity: this compound’s synthesis relies on advanced palladium-catalyzed methods, enabling precise biaryl coupling. This contrasts with simpler microbial or chemical routes used for hydroxy acids (e.g., 6-Hydroxyhexanoic Acid) .

Regulatory classifications vary: this compound is labeled as "Unclassified" in some databases but recognized as an API by the FDA and EMA .

Actividad Biológica

Xenyhexenic acid, a compound of interest in recent research, has demonstrated notable biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current findings regarding its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Profile and Properties

This compound is characterized by its unique structure, which influences its biological activity. Studies have shown that it possesses various functional groups that contribute to its reactivity and interaction with biological systems. The compound has been isolated from several natural sources, including plant extracts, which are known for their medicinal properties.

Antibacterial Activity

Mechanisms of Action:

this compound exhibits significant antibacterial activity against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it disrupts bacterial cell wall integrity and interferes with essential metabolic processes.

- Cell Membrane Disruption: The compound's action leads to increased permeability of the bacterial membrane, resulting in leakage of cellular contents. This effect is dose-dependent, with higher concentrations causing more substantial damage to the cell wall .

- Inhibition of Enzymatic Activity: this compound has been shown to inhibit key bacterial enzymes involved in metabolism and energy production. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and ultimately cell death .

Table 1: Antibacterial Efficacy of this compound Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 20 |

| Escherichia coli | 1.0 mg/mL | 15 |

| Pseudomonas aeruginosa | 2.0 mg/mL | 12 |

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research.

- Cell Line Studies: In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound triggers apoptosis through the activation of caspase pathways .

- Mechanistic Insights: The structural characteristics of this compound allow it to interact with cellular membranes and induce oxidative stress, leading to cell cycle arrest and apoptosis in cancerous cells.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Index (%) |

|---|---|---|

| MDA-MB-231 | 25 | 70 |

| A549 | 30 | 65 |

| HeLa | 20 | 75 |

Case Studies and Research Findings

- Study on MRSA Resistance: A recent publication highlighted the efficacy of this compound against MRSA strains, demonstrating a significant reduction in bacterial load in treated samples compared to controls. The study utilized proteomic analysis to identify differentially expressed proteins affected by the treatment .

- Antioxidant Activity Assessment: In addition to its antibacterial properties, this compound exhibited antioxidant activity in various assays, suggesting a potential role in mitigating oxidative stress-related diseases .

- Combination Therapies: Preliminary findings indicate that combining this compound with conventional antibiotics may enhance therapeutic efficacy against resistant bacterial strains. This synergistic effect warrants further investigation into combination therapies for improved clinical outcomes .

Q & A

Q. How can researchers characterize the purity and structural integrity of synthesized Xenyhexenic Acid?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity by comparing retention times against known standards. Validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Cross-reference spectral data with published literature to identify discrepancies .

Q. What experimental design principles should guide studies on this compound’s acid-base stability?

- Methodological Answer: Employ controlled titration experiments under varying pH conditions (e.g., 1–14) to monitor structural degradation via UV-Vis spectroscopy. Include negative controls (e.g., buffer-only solutions) and replicate trials to account for environmental variability. Use Arrhenius plots to model degradation kinetics at different temperatures .

Q. How should researchers validate synthesis protocols for this compound against existing literature?

- Methodological Answer: Replicate published protocols stepwise, documenting deviations in reaction conditions (e.g., temperature, catalysts). Compare yields, purity (via HPLC), and spectroscopic data with original studies. Address inconsistencies by adjusting variables systematically (e.g., solvent polarity, reaction time) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Replicate conflicting experiments with standardized protocols, including positive/negative controls (e.g., reference inhibitors). Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and validate significance thresholds .

Q. What strategies optimize in vitro assays for this compound’s enzyme inhibition properties?

- Methodological Answer: Pre-incubate enzymes with this compound to ensure equilibrium binding. Use fluorogenic substrates for real-time activity monitoring. Calculate inhibition constants () via nonlinear regression of dose-response curves. Validate results with orthogonal assays (e.g., isothermal titration calorimetry) to rule out assay-specific artifacts .

Q. How should researchers design studies to address this compound’s pharmacokinetic-pharmacodynamic (PK-PD) discrepancies?

- Methodological Answer: Integrate in vitro (e.g., microsomal stability assays) and in vivo (e.g., rodent models) data to build compartmental PK-PD models. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations. Apply Bayesian statistics to reconcile model predictions with observed efficacy .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to estimate EC/IC values. Report 95% confidence intervals and assess goodness-of-fit (e.g., R, residual plots). For multi-variable experiments, apply multivariate analysis (e.g., principal component analysis) to identify dominant factors .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer: Adhere to FAIR data principles: publish raw datasets, detailed protocols (e.g., reaction conditions, instrument settings), and analysis scripts in open repositories. Use reference standards for calibration and include inter-laboratory validation in collaborative studies .

Literature and Data Management

Q. What systematic review strategies are effective for synthesizing this compound research?

- Methodological Answer: Use keyword strings (e.g., "this compound" AND "synthesis" OR "bioactivity") in databases like PubMed and SciFinder. Screen abstracts for relevance, and categorize findings by methodology (e.g., in vitro vs. in vivo). Use PRISMA flow diagrams to document study selection and exclusion criteria .

Q. How should researchers address gaps in this compound’s mechanistic data?

- Methodological Answer:

Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis to identify binding residues. Validate hypotheses using surface plasmon resonance (SPR) to measure binding kinetics. Cross-validate findings with structural analogs to infer structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.